molecular formula C10H10N2O4 B8817208 N-(2-acetyl-6-nitrophenyl)acetamide CAS No. 194784-10-6

N-(2-acetyl-6-nitrophenyl)acetamide

Cat. No. B8817208
M. Wt: 222.20 g/mol
InChI Key: DNSKVIATGDFXLO-UHFFFAOYSA-N
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Description

N-(2-acetyl-6-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-6-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-6-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

194784-10-6

Product Name

N-(2-acetyl-6-nitrophenyl)acetamide

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(2-acetyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(12(15)16)10(8)11-7(2)14/h3-5H,1-2H3,(H,11,14)

InChI Key

DNSKVIATGDFXLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-acetyl-phenyl)-acetamide (1 g, 5.65 mmol) in conc. H2SO4 (2.8 mL, 45.2 mmol) was cooled to −20° C. and fuming nitric acid (2 mL, 33 mmol) was slowly added. The reaction mixture was warmed to 0° C. and stirred for 7 h. After completion of the starting material, the reaction mixture was quenched with water and extracted with dichloromethane (2×25 mL). The combined organic layers were washed with brine and water, then dried over anhydrous sodium sulphate and concentrated to dryness. The resulting residue was purified by column chromatography using 1% methanol in chloroform to get the title compound as yellow solid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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